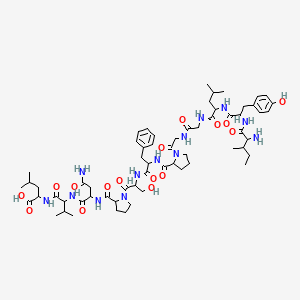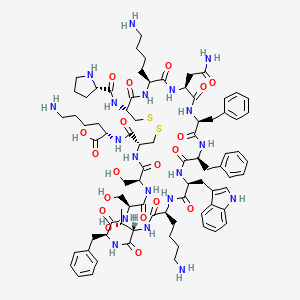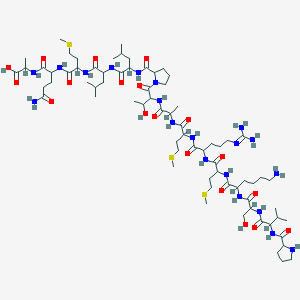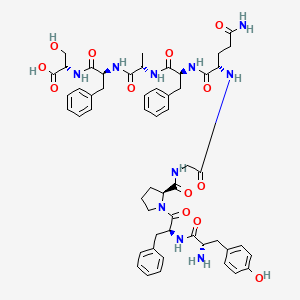
163648-32-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adrenomedullin (11-50), rat is the C-terminal fragment (11-50) of the adrenomedullin in rats . It is known to induce selective arterial vasodilation through the CGRP1 receptor .
Synthesis Analysis
The synthesis of Adrenomedullin (11-50), rat involves the formation of a peptide sequence . The sequence is STGCRFGTCTMQKLAHQIYQFTDKDKDGMAPRNKISPQGY-NH2, with a disulfide bridge between Cys4 and Cys9 .Molecular Structure Analysis
The molecular formula of Adrenomedullin (11-50), rat is C194H304N58O59S4 . Its molecular weight is 4521.17 g/mol .Physical And Chemical Properties Analysis
Adrenomedullin (11-50), rat is a white or off-white lyophilized powder . It is soluble in water . The compound has a high molecular weight of 4521.17 g/mol .科学研究应用
科学软件和研究框架
科学研究应用程序,特别是软件和框架,在促进科学发现和技术发展方面发挥着至关重要的作用。Appelbe等人(2007年)强调了开发和维护科学研究应用程序(通常称为代码)的复杂性,这是由于科学软件的复杂性质所致。他们强调了从传统编程语言转向现代工具包和框架的转变,从而能够快速从现有组件库中组装新应用程序。这种转变通过为现有应用程序提供强大的解决方案并从头开始开发新应用程序,提高了科学研究的生产力和效率(Appelbe et al., 2007)。
材料合成的进展
新材料的开发处于化学研究的前沿,受到各个行业和技术领域的推动。Cushing等人(2004年)探讨了这种相互作用,特别关注了无机纳米颗粒的液相合成。他们的工作强调了科学发现和技术创新之间的共生关系,在电子等行业的发展中明显体现。从真空管到复杂的半导体材料,最终到微型芯片的过渡,典型地展示了这种关系。这种进步不仅革新了技术,还强调了材料合成研究的重要性(Cushing et al., 2004)。
研究中的数据基础设施
在大型科学设施领域,管理、可视化和分析大量数据集是一个巨大的挑战。Bicarregui等人(2015年)讨论了数据基础设施在支持这类设施研究中的关键作用。他们的工作强调了不同实验之间的共同需求 - 高精度和可靠性地管理和分析大量数据,几乎实时地。解决这些需求对于科学研究的进展至关重要,需要能够处理海量数据和复杂文件格式的强大电子基础设施(Bicarregui et al., 2015)。
实验和数据之间的桥梁
科学应用程序的结构通常包括从抽象实验设计编译而成的工作流程。Miles等人(2008年)研究了溯源在连接科学结果与其原始实验中的作用。他们强调了溯源在阐明结果生成的细节方面的重要性,从而提高了科学研究的透明度和可靠性。这种连接对于理解和验证科学探究的结果至关重要,使溯源成为科学研究领域中的重要组成部分(Miles et al., 2008)。
作用机制
Target of Action
The primary target of Adrenomedullin (11-50), rat, a C-terminal fragment (11-50) of rat adrenomedullin , is the CGRP1 receptor . The CGRP1 receptor is a G protein-coupled receptor that plays a crucial role in vasodilation .
Mode of Action
Adrenomedullin (11-50), rat interacts with the CGRP1 receptor to induce a selective arterial vasodilation . This interaction results in the relaxation of the arterial smooth muscle cells, leading to an increase in the diameter of the arteries and thus reducing the resistance to blood flow .
Biochemical Pathways
The interaction of Adrenomedullin (11-50), rat with the CGRP1 receptor triggers a cascade of biochemical reactions. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase, leading to the relaxation of the arterial smooth muscle cells .
Pharmacokinetics
It is soluble in water , which suggests that it may have good bioavailability
Result of Action
The primary molecular effect of Adrenomedullin (11-50), rat is the induction of arterial vasodilation . This vasodilation can increase blood flow and decrease blood pressure. On a cellular level, it causes the relaxation of arterial smooth muscle cells .
Action Environment
The action of Adrenomedullin (11-50), rat can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . It is stable for 3 years at -20°C, 2 years at 4°C, 6 months at -80°C, and 1 month at -20°C
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 163648-32-6 involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of a substituted pyridine ring and the introduction of a trifluoromethyl group.", "Starting Materials": ["2-chloro-3-nitropyridine", "copper(I) iodide", "potassium carbonate", "diisopropylethylamine", "2,2,2-trifluoroethyl iodide", "palladium acetate", "copper(II) acetate", "triethylamine", "acetic acid", "sodium borohydride", "methanol", "water"], "Reaction": ["Step 1: Coupling of 2-chloro-3-nitropyridine with copper(I) iodide and potassium carbonate in the presence of diisopropylethylamine to form the corresponding aryl copper intermediate.", "Step 2: Reaction of the aryl copper intermediate with 2,2,2-trifluoroethyl iodide in the presence of palladium acetate and copper(II) acetate to introduce the trifluoromethyl group.", "Step 3: Quenching of the reaction mixture with triethylamine and acetic acid, followed by workup to obtain the intermediate product.", "Step 4: Reduction of the nitro group in the intermediate product using sodium borohydride in methanol to form the final product.", "Step 5: Purification of the final product by recrystallization from water."] } | |
CAS 编号 |
163648-32-6 |
分子式 |
C₁₉₄H₃₀₄N₅₈O₅₉S₄ |
分子量 |
4521.17 |
序列 |
One Letter Code: STGCRFGTCTMQKLAHQIYQFTDKDKDGMAP RNKISPQGY-NH2(Disulfide bridge: Cys4-Cys9) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











